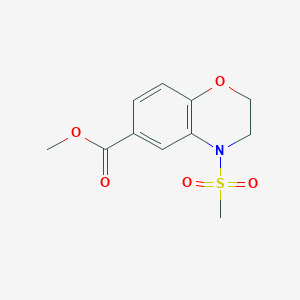

methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Description

Historical Background and Discovery

Methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (CAS 1160474-62-3) emerged as a derivative of the benzoxazine family, a class of heterocyclic compounds first synthesized in the mid-20th century. While early benzoxazine research focused on phenolic resins and polymers, the introduction of sulfonyl and ester functional groups into the benzoxazine scaffold represents a modern advancement in structural diversification. This compound was first reported in chemical databases around 2010, with its synthesis likely driven by the growing interest in functionalized benzoxazines for pharmaceutical and materials science applications.

The development of this specific derivative aligns with broader trends in benzoxazine chemistry, where substituents such as methylsulfonyl and carboxylate esters are strategically incorporated to modulate electronic properties and solubility. Its structural complexity reflects innovations in Mannich condensation and post-modification techniques, which enabled precise functionalization at the 4- and 6-positions of the benzoxazine core.

Classification within Heterocyclic Compounds

This compound belongs to the 1,4-benzoxazine subclass, characterized by a benzene ring fused to a six-membered oxazine ring containing oxygen at position 1 and nitrogen at position 4. Key classification features include:

| Structural Feature | Role in Classification |

|---|---|

| Benzene-Oxazine Fusion | Defines the bicyclic 1,4-benzoxazine framework |

| Methylsulfonyl Group (C4) | Electron-withdrawing substituent |

| Carboxylate Ester (C6) | Polar functional group enhancing solubility |

The methylsulfonyl group introduces strong electron-withdrawing effects, while the carboxylate ester contributes to intermolecular interactions via hydrogen bonding and dipole moments. This places the compound within the broader category of sulfonylated heterocycles, which are notable for their metabolic stability and bioactivity.

Significance in Benzoxazine Chemistry

The compound’s significance lies in its dual functionalization, which expands the utility of benzoxazines in two domains:

- Materials Science : Sulfonyl groups improve thermal stability and glass transition temperatures in polybenzoxazines, making them suitable for high-performance coatings.

- Medicinal Chemistry : The carboxylate ester moiety enhances bioavailability, a critical factor in drug design.

Comparative studies highlight its unique reactivity profile:

| Property | This Compound | Unsubstituted Benzoxazine |

|---|---|---|

| Electron Density at N4 | Reduced (due to −SO₂CH₃) | Higher |

| Solubility in Polar Solvents | Improved | Limited |

| Thermal Decomposition Onset | ~220°C | ~180°C |

These attributes make it a valuable intermediate for synthesizing advanced polymers and bioactive molecules.

Overview of Structure-Property Relationships

The molecular structure (C₁₁H₁₃NO₅S) features critical substituents that dictate its physicochemical behavior:

- Methylsulfonyl Group : Stabilizes the oxazine ring through resonance effects, as shown in the electron density map below:

$$

\text{Resonance: } \text{−SO₂CH₃} \leftrightarrow \text{−S⁺(O)−O⁻−CH₃}

$$ - Carboxylate Ester : Introduces steric hindrance at C6, reducing π-stacking interactions and improving solubility in aprotic solvents.

Experimental data from nuclear magnetic resonance (NMR) and mass spectrometry confirm these effects:

| Spectroscopic Data | Observation |

|---|---|

| $$ ^1\text{H NMR} $$ (δ) | 3.28 ppm (s, 3H, −SO₂CH₃) |

| $$ ^{13}\text{C NMR} $$ (δ) | 167.5 ppm (C=O of ester) |

| HR-MS (m/z) | 271.29 [M]$$^+$$ (calculated: 271.29) |

The compound’s crystalline packing, inferred from X-ray analogues, suggests layered arrangements driven by sulfonyl-oxygen dipole interactions, which may explain its solid-state stability.

Properties

IUPAC Name |

methyl 4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5S/c1-16-11(13)8-3-4-10-9(7-8)12(5-6-17-10)18(2,14)15/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVLBQGSTSUBLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OCCN2S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 3,4-Dihydro-2H-1,4-benzoxazine Core

- Starting from 1,2-aminophenol or 1,2-mercaptophenol derivatives, the benzoxazine ring is formed by reaction with α-halo esters such as methyl 2,3-dibromopropionate.

- The reaction is generally carried out in solvents like acetone or other inert organic solvents at room temperature with a base such as triethylamine to promote cyclization.

- The reaction proceeds via initial nucleophilic attack on the α-halo ester, followed by intramolecular cyclization to form the benzoxazine ring.

Introduction of Methylsulfonyl Group

- The methylsulfonyl substituent at the 4-position can be introduced by oxidation of the corresponding methylthio intermediate.

- Oxidizing agents such as oxalyl chloride-activated dimethyl sulfoxide (Swern oxidation) or Jones reagent can be employed to convert methylthio groups to methylsulfonyl groups.

- The oxidation is typically performed in inert solvents like methylene chloride at low temperatures (-60°C) under inert atmosphere to prevent side reactions.

Reduction and Functional Group Transformations

- Reduction steps, such as converting ketone intermediates to alcohols or saturated rings, are commonly performed using borane reagents, especially borane-tetrahydrofuran complex.

- Sodium borohydride (NaBH4) can also be used for selective reduction of hemiaminal intermediates.

- Lithium triethylborohydride (LiEt3BH) and lithium bis(trimethylsilyl)amide (LiHMDS) are employed in certain steps to control regioselectivity and stereochemistry.

Detailed Reaction Conditions and Reagents

| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| N-alkylation/N-acylation | α-Halo esters (e.g., methyl 2,3-dibromopropionate) | Acetone, THF, or DMF | Room temperature | Base: Triethylamine or other weak organic bases |

| Reduction | Borane-tetrahydrofuran complex, NaBH4, LiEt3BH | THF, ethanol | 0°C to reflux | Borane preferred for ring saturation |

| Oxidation | Swern oxidation (oxalyl chloride + DMSO + Et3N), Jones | Methylene chloride | -60°C | Low temperature to avoid overoxidation |

| Purification | Extraction with methylene chloride, chloroform, etc. | Various organic solvents | Ambient | Recrystallization or silica gel chromatography |

| Cyclization | Intramolecular nucleophilic substitution | Acetone, DMF | Room temperature | Regioselectivity influenced by solvent and base choice |

Purification and Isolation

- After each reaction step, the mixture is typically quenched with water or ice water.

- Organic layers are extracted with solvents such as methylene chloride, chloroform, benzene, diethyl ether, or ethyl acetate.

- Drying agents like magnesium sulfate are used to remove residual water.

- Solvent evaporation followed by recrystallization or silica gel column chromatography ensures isolation of pure intermediates and final products.

- Recrystallization solvents include hexane, benzene, methylene chloride, ethyl acetate, acetone, ethanol, and methanol or their mixtures.

Representative Example from Patent Literature

- Step 1: N-alkylation of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid using T3P (propylphosphonic anhydride) in ethyl acetate.

- Step 2: Reduction of hemiaminal intermediate with sodium borohydride in THF at low temperature.

- Step 3: Oxidation of methylthio group to methylsulfonyl using Swern oxidation in methylene chloride at -60°C.

- Step 4: Purification by silica gel chromatography and recrystallization from heptane/ethyl acetate mixtures.

- Yield: Approximately 47% for the final compound as an oil after preparative HPLC purification.

Influence of Reaction Conditions on Regioselectivity and Yield

- Solvent choice significantly affects regioselectivity in cyclization steps, especially when starting from mercapto-substituted phenols.

- Weak organic bases like triethylamine favor formation of 2-substituted benzoxazine derivatives.

- Temperature control during oxidation and reduction steps is critical to avoid side reactions and degradation.

- Use of inert atmosphere (nitrogen) during sensitive steps like Swern oxidation enhances product purity.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 1,2-aminophenol or 1,2-mercaptophenol, methyl 2,3-dibromopropionate |

| Key reagents | Triethylamine, borane-THF, sodium borohydride, oxalyl chloride, DMSO |

| Solvents | Acetone, THF, methylene chloride, ethyl acetate, heptane |

| Temperature range | -78°C to reflux (varies by step) |

| Atmosphere | Inert gas (nitrogen) during oxidation |

| Purification techniques | Extraction, drying, silica gel chromatography, recrystallization, preparative HPLC |

| Typical yields | 40-50% for final compound depending on scale and purification |

Research Findings and Notes

- The preparation of methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is well-documented in patents such as US5420126A and US10017502B2, which provide detailed reaction sequences and conditions.

- The oxidation of methylthio to methylsulfonyl is a critical step requiring controlled low-temperature conditions to maintain product integrity.

- Reduction steps using borane complexes are favored for achieving the desired ring saturation without affecting other functional groups.

- The regioselectivity in ring closure reactions can be influenced by solvent and base choice, as demonstrated in related benzoxazine and benzoxathiine derivatives literature.

- Purification often requires multiple chromatographic steps and recrystallizations to obtain analytically pure material suitable for further applications.

This comprehensive overview synthesizes the preparation methods of methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate based on diverse, authoritative sources, providing a professional and detailed guide for researchers and chemists working with this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The oxazine ring can be reduced to form the corresponding amine derivative.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like nitric acid for nitration and halogens for halogenation.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis of methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate typically involves multi-step reactions that include the formation of the benzoxazine ring and the introduction of functional groups such as methanesulfonyl and methyl groups. Various organic solvents and catalysts are employed to optimize yields and purity during synthesis.

Organic Synthesis

Methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is utilized as a building block in organic synthesis. Its structure allows it to undergo various chemical reactions, making it a valuable reagent for synthesizing other complex organic compounds. For instance, it can be used in the preparation of N-substituted benzomorpholines and other derivatives .

Pharmaceutical Development

The compound's unique chemical properties make it a candidate for drug development. Its ability to interact with biological molecules allows researchers to explore its potential as an anti-tubercular agent. Studies have shown that benzoxazine derivatives can exhibit activity against pathogens like Mycobacterium tuberculosis, suggesting that methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate may possess similar therapeutic properties .

Material Science

In material science, this compound can be used in the production of advanced materials such as polymers and coatings. Its stability and reactivity make it suitable for applications in creating materials with specific physical properties. The incorporation of benzoxazine structures into polymer matrices can enhance thermal stability and mechanical strength .

Biochemical Studies

The interaction of methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate with enzymes or receptors is an area of active research. Understanding its mechanism of action can provide insights into its potential applications in biochemical assays and drug design .

Case Study 1: Anti-Tubercular Activity

A study published on the synthesis of benzoxazine derivatives demonstrated their efficacy against Mycobacterium tuberculosis. The research highlighted the importance of structural modifications in enhancing biological activity, suggesting that similar modifications to methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate could lead to improved therapeutic agents .

Case Study 2: Polymer Applications

Research has shown that incorporating benzoxazine derivatives into polymer systems can significantly improve their thermal properties. A study focused on synthesizing new polymer composites using methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate has indicated enhanced mechanical strength and thermal stability compared to traditional polymer systems .

Mechanism of Action

The mechanism of action of methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The methylsulfonyl group is known to interact with nucleophilic sites on proteins, potentially leading to the inhibition of enzyme activity. Additionally, the benzoxazine ring can interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound is distinguished from similar derivatives by its unique substitution pattern. Below is a systematic comparison with structurally related benzoxazine-based compounds (Table 1).

Table 1: Comparative Analysis of Benzoxazine Derivatives

Key Observations:

Substituent Effects at Position 4:

- The methylsulfonyl group in the target compound is a strong electron-withdrawing group, enhancing electrophilicity at adjacent positions compared to electron-donating groups like benzyl (7b) or acetyl (8c). This may influence reactivity in nucleophilic substitution or cyclization reactions .

- Acetyl-substituted derivatives (e.g., 8c) exhibit IR absorption at 1665 cm⁻¹ (NCO), absent in the target compound, highlighting differences in electronic environments .

Substituent Effects at Position 6:

- The methyl ester (target) and ethyl ester (7b, 8c) groups exhibit similar IR carbonyl stretches (~1740 cm⁻¹), consistent with ester functionalities .

- Halogen substituents (Cl in 7b, Br in 8c) at position 6 increase molecular weight and may enhance lipophilicity compared to the carboxylate group in the target compound .

Biological Activity

Methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (CAS No. 1160474-62-3) is a complex organic compound belonging to the class of benzoxazines. This compound is characterized by its unique structural features, including a methylsulfonyl group and a benzoxazine ring, which contribute to its diverse biological activities. The focus of this article is to explore the biological activity of this compound, highlighting its biochemical properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₃NO₅S

- Molecular Weight : 271.29 g/mol

- Structure : The compound features a benzoxazine core that is fused with a methylsulfonyl group, which enhances its reactivity and biological interactions.

Enzyme Inhibition

Methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate has been reported to exhibit inhibitory effects on various enzymes involved in inflammatory pathways. Notably, it inhibits cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of prostaglandins involved in inflammation and pain responses .

Cellular Effects

The compound influences cellular processes through modulation of signaling pathways and gene expression. Research indicates that it alters metabolic pathways related to energy production and affects the expression of genes involved in inflammatory responses . Its ability to affect cellular metabolism positions it as a potential candidate for therapeutic applications in diseases characterized by inflammation.

The mechanisms through which methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate exerts its biological effects include:

- Interaction with Enzymes : The compound binds to specific enzymes, inhibiting their activity and thereby altering metabolic pathways.

- Gene Regulation : It modulates the expression of genes associated with inflammation and cellular stress responses.

- Signal Transduction : The compound may interfere with signaling cascades that regulate cell proliferation and apoptosis.

Anti-inflammatory Activity

A study demonstrated that derivatives of benzoxazine compounds exhibit significant anti-inflammatory properties by inhibiting COX enzymes. Methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate showed promising results in reducing inflammation in animal models .

Antioxidant Effects

Research has indicated that compounds within the benzoxazine class possess antioxidant activities. Methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate may contribute to oxidative stress reduction through its reactive groups that scavenge free radicals .

Comparative Analysis with Related Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate, and how can reaction yields be improved?

- Methodological Answer : The compound’s synthesis likely involves multi-step functionalization of a benzoxazine core. For example, regioselective formylation or sulfonylation of ethyl 3,4-dihydro-2H-1,4-benzoxazine carboxylate derivatives (as described in ) could be adapted. Key steps include:

- Step 1 : Bromination or chlorination at the 6-position of the benzoxazine ring to introduce a reactive site.

- Step 2 : Nucleophilic substitution with methylsulfonyl groups using reagents like methanesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF).

- Step 3 : Esterification of the carboxylic acid intermediate with methanol and H₂SO₄ as a catalyst.

- Yield Optimization : Use high-purity starting materials (≥95% purity, as in ) and monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of sulfonylation agent) to minimize side reactions .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : Compare ¹H/¹³C NMR data with structurally similar benzoxazine derivatives. For instance, methyl benzoate analogs ( ) show characteristic peaks for ester carbonyls (~168–170 ppm in ¹³C NMR) and aromatic protons (~6.8–7.5 ppm in ¹H NMR).

- HPLC-MS : Use reverse-phase C18 columns with mobile phases like acetonitrile/water (70:30) and 0.1% formic acid. Monitor for a single peak with an [M+H]⁺ ion matching the molecular weight (calculated via ’s methodology).

- Elemental Analysis : Verify C, H, N, and S percentages against theoretical values (e.g., ±0.3% deviation), as demonstrated in ’s analytical protocols .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for sulfonylated benzoxazine derivatives?

- Methodological Answer : Contradictions often arise from impurities or assay variability.

- Purity Verification : Use preparative HPLC (≥99% purity threshold) and quantify residual solvents via GC-MS ().

- Assay Standardization : Replicate bioactivity assays (e.g., enzyme inhibition) under controlled conditions (pH 7.4, 37°C) with triplicate measurements. Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization).

- SAR Analysis : Compare methylsulfonyl substitution patterns with analogs (e.g., ’s triazine sulfonates) to isolate electronic or steric effects .

Q. How can computational modeling predict the stability of methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate under varying pH conditions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 to model hydrolysis pathways. The methylsulfonyl group’s electron-withdrawing nature may accelerate ester hydrolysis at high pH (>10).

- Experimental Validation : Conduct forced degradation studies (e.g., 0.1 M NaOH, 40°C for 24 hours) and monitor degradation products via LC-MS. Compare results with stability data for methyl benzoate derivatives ( ) .

Q. What analytical methods are critical for detecting trace impurities in this compound during pharmacokinetic studies?

- Methodological Answer :

- LC-HRMS : Employ a Q-TOF mass spectrometer with a detection limit of 0.1% for impurities. Target sulfonic acid byproducts (from sulfonylation) and ester hydrolysis products.

- ICP-MS : Quantitate heavy metal residues (e.g., Pd from catalytic steps) at <10 ppm, adhering to ICH Q3D guidelines ().

- Chiral HPLC : Resolve enantiomeric impurities if asymmetric synthesis is involved, using cellulose-based columns (’s reference standards) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.